Cyclohexanecarboxamide, 3,4-dimethyl-

Description

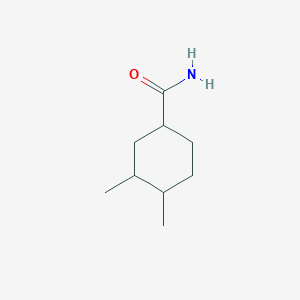

Cyclohexanecarboxamide, 3,4-dimethyl- is a substituted cyclohexane derivative featuring a carboxamide functional group and methyl substituents at the 3- and 4-positions of the cyclohexane ring. The compound’s molecular formula is inferred as C₉H₁₇NO (molar mass: 155.24 g/mol), similar to isomers like 1,3-dimethyl- and 1,4-dimethylcyclohexanecarboxamide . Its synthesis likely follows established carboxamide protocols, such as reacting cyclohexanecarbonyl chloride with methyl-substituted amines or via thiourea intermediate routes, as described for related compounds .

The 3,4-dimethyl substitution imposes distinct steric and electronic effects. This spatial arrangement may enhance thermal stability and alter solubility compared to isomers with distal substituents .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3,4-dimethylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11) |

InChI Key |

FXZROTIJYBRGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Cyclohexanone Derivatives : The synthesis often begins with cyclohexanone or substituted cyclohexanones (e.g., 3,4-dimethylcyclohexanone). These can be commercially sourced or prepared via known synthetic routes.

Conversion to Cyclohexanecarbonyl Chloride

- Cyclohexanone derivatives are converted to their corresponding cyclohexanecarbonyl chlorides using reagents like thionyl chloride or oxalyl chloride. This step activates the carboxylic acid functionality for subsequent amidation.

Amidation to Form Cyclohexanecarboxamide

The cyclohexanecarbonyl chloride intermediate is reacted with ammonia or primary amines to form the corresponding cyclohexanecarboxamide. For 3,4-dimethyl substitution, the amide formation occurs on the appropriately substituted cyclohexanecarbonyl chloride.

Amidation conditions typically involve:

- Use of ammonia gas or ammonium salts.

- Solvents such as acetone or dichloromethane.

- Controlled temperature to avoid side reactions.

Alternative Routes via Ester Intermediates

- Esterification of the corresponding cyclohexanecarboxylic acid followed by amidation is another route. For example, methyl esters are prepared and then converted to amides by reaction with ammonia or amines under heating.

Stereochemical Considerations

- When chiral centers are present (such as in 3,4-dimethyl substitutions), stereochemical control is crucial. Methods include:

- Using chiral starting materials or chiral auxiliaries.

- Locking stereochemistry via ester intermediates.

- Employing selective reduction or coupling steps to preserve stereochemistry.

Specific Example from Patent Literature

A patent (WO2017070418A1) describes the synthesis of cyclohexane carboxamide derivatives through the following sequence:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of amino acid to ester | Esterification (e.g., with methanol/HCl) | Locks stereochemistry |

| 2 | Amidation of ester to amide | Ammonia or amine amidation | Forms amide intermediate |

| 3 | Reduction of amide to diamine | Lithium aluminum hydride (LAH) or similar | Optional for further transformations |

| 4 | Coupling with cyclohexane derivative | Coupling reagents (e.g., EDCI, DMAP) | Forms final cyclohexanecarboxamide |

This method emphasizes stereochemical control and purification steps such as crystallization from acetone/methanol mixtures.

Synthesis via Cyclohexanecarbonyl Chloride and Thiocyanate Intermediates

Another approach involves:

- Reacting cyclohexanecarbonyl chloride with potassium thiocyanate in acetone under reflux to form cyclohexanecarbonyl isothiocyanate.

- Subsequent reaction with primary amines to yield N-substituted cyclohexanecarboxamide derivatives.

- Purification by recrystallization from ethanol-dichloromethane mixtures.

This method has been used to prepare various substituted cyclohexanecarboxamides with high yields (~90%).

Preparation of 3,4-Dimethylcyclohexanecarboxamide

While direct literature on 3,4-dimethylcyclohexanecarboxamide is limited, the preparation can be inferred from the above methods:

- Starting from 3,4-dimethylcyclohexanone, oxidation to the corresponding acid or conversion to the acid chloride.

- Amidation with ammonia to yield the 3,4-dimethylcyclohexanecarboxamide.

- Purification by recrystallization or chromatography.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Control of stereochemistry is vital for obtaining pure diastereomers in substituted cyclohexanecarboxamides.

- Amidation reactions are typically straightforward but require careful control of reaction conditions to avoid hydrolysis or side reactions.

- Use of coupling reagents like EDCI and DMAP facilitates amide bond formation in more complex derivatives.

- Purification by crystallization is effective for isolating high-purity products.

- The synthesis involving thiocyanate intermediates provides an alternative route with good yields and versatility for different amine substituents.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces substituted amides or other derivatives

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry

Cyclohexanecarboxamide, 3,4-dimethyl- has been investigated for its potential biological activity, particularly as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties due to its ability to interact with biological targets effectively. The structural characteristics of the compound, particularly the carboxamide group, may facilitate these interactions.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of cyclohexanecarboxamide can activate TRPM8 channels in prostate cancer cells, leading to cell death. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment .

Chemical Intermediates

Synthesis of Derivatives

Cyclohexanecarboxamide, 3,4-dimethyl- serves as a building block in the synthesis of various chemical derivatives. It can be transformed into other carboxamide compounds through established synthetic routes, which are valuable in developing new materials and pharmaceuticals .

Applications in Oral Care Products

This compound has been utilized in formulating oral care products such as dentifrices and mouthwashes. Its inclusion can provide both therapeutic benefits (like caries prevention) and cosmetic advantages (such as breath freshening) due to its antimicrobial properties .

Interaction Studies

Research focusing on the interaction of cyclohexanecarboxamide, 3,4-dimethyl- with various biological targets has revealed its potential as a modulator of specific receptors involved in pain and inflammation pathways. The compound's unique arrangement of functional groups enhances its reactivity and biological activity compared to similar compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexanecarboxamide | Structure | Contains a cyclohexane ring with a carboxamide group. |

| 3-Methylcyclohexanecarboxamide | Structure | Lacks the second methyl group; different steric effects. |

| N,N-Dimethylcyclohexanecarboxamide | Structure | Contains dimethyl substitutions on nitrogen; alters solubility and interaction profiles. |

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity: The 3,4-dimethyl derivative is more lipophilic than dichlorophenyl analogs (e.g., ), making it suitable for non-polar applications like membrane permeation in agrochemicals.

- Thermal Stability : Methyl groups in adjacent positions (3,4) may increase conformational rigidity, leading to higher thermal stability than 1,3- or 1,4-dimethyl isomers .

Spectroscopic Data

- IR Spectroscopy : Expected N-H stretching peaks near 3250–3130 cm⁻¹ (amide A and B bands) and C=O stretching ~1650 cm⁻¹, similar to H2L1–H2L9 compounds .

- NMR : The 3,4-dimethyl substitution would split cyclohexane ring proton signals into complex multiplet patterns, distinguishable from 1,3- or 1,4-dimethyl isomers by coupling constants .

Q & A

Q. What are the recommended laboratory methods for synthesizing 3,4-dimethylcyclohexanecarboxamide?

- Methodological Answer: Synthesis typically involves amidation of 3,4-dimethylcyclohexanecarboxylic acid with an appropriate amine source. A two-step approach can be employed:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., DCC) to convert the acid to its reactive acyl chloride or activated ester intermediate.

Amidation : React the intermediate with ammonia or a primary amine under controlled conditions (e.g., in anhydrous tetrahydrofuran at 0–5°C).

Characterization of intermediates via FT-IR (to confirm acyl chloride formation) and final product purity via HPLC is critical .

Q. How should researchers characterize the structural integrity and purity of 3,4-dimethylcyclohexanecarboxamide?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of methyl groups at the 3,4-positions and the carboxamide moiety. Compare chemical shifts with analogous compounds (e.g., cyclohexanecarboxamide derivatives in ).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity. A retention time comparison with standards is recommended.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (expected m/z ~183 for the parent ion) .

Q. What safety protocols are essential when handling 3,4-dimethylcyclohexanecarboxamide?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; administer activated charcoal under medical supervision .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of 3,4-dimethylcyclohexanecarboxamide under varying pH conditions?

- Methodological Answer:

- Buffer Preparation : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) and incubate the compound at 25°C and 40°C.

- Stability-Indicating Assays : Use HPLC to monitor degradation products. A validated method with a resolution factor >2 between analyte and degradation peaks is essential.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare activation energy (Eₐ) across pH levels .

Q. What strategies resolve contradictions in reported solubility data for cyclohexanecarboxamide derivatives?

- Methodological Answer:

- Standardized Protocols : Ensure consistent temperature (e.g., 25°C), solvent purity, and equilibration time (24–48 hours).

- Analytical Validation : Use nephelometry or gravimetric analysis to confirm saturation. Cross-reference with analogous compounds (e.g., 2,4-dimethyl-3-cyclohexenecarboxaldehyde in ).

- Computational Modeling : Employ Hansen solubility parameters (HSPs) or COSMO-RS to predict solubility trends .

Q. How can the stereochemical configuration of 3,4-dimethylcyclohexanecarboxamide be determined experimentally?

- Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for enantiomeric differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.